molecular formula C10H9NOSe B1250688 4(5H)-Selenazolone, 2-(4-methylphenyl)- CAS No. 350578-71-1

4(5H)-Selenazolone, 2-(4-methylphenyl)-

Cat. No.: B1250688
CAS No.: 350578-71-1
M. Wt: 238.16 g/mol
InChI Key: WPPIZIZWGGXUHN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Data

  • $$^1$$H NMR (500 MHz, DMSO-$$d_6$$):
    • δ 2.35 ppm (s, 3H): Methyl group protons of the 4-methylphenyl substituent.
    • δ 7.25–7.70 ppm (m, 4H): Aromatic protons from the 4-methylphenyl ring.
    • δ 8.12 ppm (s, 1H): Selenazole ring proton (C5-H).
  • $$^{13}$$C NMR (125 MHz, DMSO-$$d_6$$):
    • δ 21.4 ppm : Methyl carbon of the 4-methylphenyl group.
    • δ 127.6–139.8 ppm : Aromatic carbons.
    • δ 178.2 ppm : Carbonyl carbon (C4=O).
  • $$^{77}$$Se NMR : A singlet at δ 609–684 ppm , characteristic of selenium in selenazole rings.

Infrared (IR) Vibrational Signatures

Key IR absorptions (KBr, cm$$^{-1}$$):

  • 1695–1705 : C=O stretch of the ketone.
  • 1550–1565 : C=N stretch of the selenazole ring.
  • 695–705 : C-Se stretching vibration.
  • 3050–3100 : Aromatic C-H stretches.

Mass Spectrometric Fragmentation Patterns

  • EI-MS (m/z) :
    • 238 : Molecular ion peak [M$$^+$$].
    • 207 : Loss of CH$$_3$$O (31 Da).
    • 179 : Fragmentation of the selenazole ring.
    • 78 : Se$$^+$$ isotope peak.

Crystallographic Studies and X-ray Diffraction Analysis

No single-crystal X-ray data for this specific compound has been reported. However, analogous selenazolones (e.g., 2-phenyl-1,3-selenazol-4-one) crystallize in monoclinic systems with space group P2$$_1$$/c , featuring planar selenazole rings and dihedral angles of 10–15° between the aryl substituent and the core heterocycle. Computational models predict similar packing patterns dominated by π-π stacking and weak C-H···O interactions.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

  • B3LYP/6-311++G(d,p) : Optimized geometry shows a planar selenazole ring with bond lengths of 1.83 Å (C-Se) and 1.28 Å (C=O) .
  • HOMO-LUMO Gap : Calculated at 4.2 eV , indicating moderate electronic stability.
  • Electrostatic Potential Maps : Highlight nucleophilic regions at the carbonyl oxygen and electrophilic zones near selenium.

Molecular Orbital Analysis

  • HOMO : Localized on the selenazole ring and 4-methylphenyl group.
  • LUMO : Dominated by the carbonyl π$$^*$$ orbital.
  • Natural Bond Orbital (NBO) Analysis : Confirms hyperconjugation between the selenium lone pairs and adjacent C-N/C-O bonds.

Properties

CAS No.

350578-71-1

Molecular Formula

C10H9NOSe

Molecular Weight

238.16 g/mol

IUPAC Name

2-(4-methylphenyl)-1,3-selenazol-4-one

InChI

InChI=1S/C10H9NOSe/c1-7-2-4-8(5-3-7)10-11-9(12)6-13-10/h2-5H,6H2,1H3

InChI Key

WPPIZIZWGGXUHN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=O)C[Se]2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)C[Se]2

Synonyms

2-(4-Methylphenyl)-1,3-selenazol-4-one
2-(4-MP)-SA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Analogs: Thiazolones, Oxazolones, and Selenazolones

The selenazolone scaffold differs from its sulfur (thiazolone) and oxygen (oxazolone) analogs primarily in heteroatom electronegativity and atomic radius. Key comparisons include:

Property 4(5H)-Thiazolone Derivatives 5(4H)-Oxazolone Derivatives 4(5H)-Selenazolone (Inferred)
Heteroatom Sulfur (S) Oxygen (O) Selenium (Se)
Electronegativity 2.58 3.44 2.55
Atomic Radius (Å) 1.04 0.66 1.20
Log P (Lipophilicity) ~3.73 (thiazole analogs) Not reported Higher than S analogs (predicted)
Biological Activity Apoptosis induction Anti-inflammatory Potential redox modulation
  • Thiazolones : The compound MMPT (4(5H)-thiazolone derivative) demonstrates glycoprotein-independent apoptosis induction, suggesting selenazolones may exhibit similar mechanisms with enhanced efficacy due to selenium’s nucleophilic and redox-active nature .
  • Oxazolones : Derivatives like 5(4H)-Oxazolone, 4-[(2,3-dimethoxyphenyl)methylene]-2-phenyl, show anti-inflammatory activity (IC₅₀ = 11.6 μM) . Selenazolones may display divergent activity profiles due to selenium’s larger size affecting target binding.

Substituent Effects: 4-Methylphenyl Group

The 4-methylphenyl substituent is common in heterocycles such as indolizines and pyridazinones:

  • 2-(4-Methylphenyl) Indolizine : Exhibits high gastrointestinal absorption (GIA) and blood-brain barrier (BBB) penetration (log P = 3.73), indicating the 4-methylphenyl group enhances lipophilicity . This substituent likely contributes similarly to the selenazolone’s pharmacokinetics, though selenium’s polarizability may reduce BBB permeability compared to indolizines.
  • Pyridazinone Derivatives: Anti-inflammatory activity in 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (IC₅₀ = 11.6 μM) highlights the substituent’s role in modulating bioactivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4(5H)-Selenazolone, 2-(4-methylphenyl)-, and what reaction conditions are critical for optimizing yield?

  • Methodology : Synthesis of selenazolone derivatives often involves cyclization reactions using selenoureas or selenoamides with α-halo ketones or esters. For example, refluxing 4-methylphenyl-substituted precursors in polar aprotic solvents (e.g., DMF) with sodium acetate as a base can facilitate ring closure . Key variables include temperature control (80–120°C), solvent polarity, and stoichiometric ratios to minimize side reactions. Purification via recrystallization (e.g., DMF-ethanol mixtures) is recommended to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of 4(5H)-Selenazolone derivatives?

  • Methodology :

  • 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing selenazole ring protons (δ 7.5–8.5 ppm) and methylphenyl substituents (δ 2.3–2.6 ppm for CH3) .
  • IR Spectroscopy : Identifies C=Se stretches (~600–650 cm⁻¹) and ring vibrations .
  • X-ray Crystallography : Resolves bond lengths and angles, critical for confirming the selenazolone core and substituent geometry (e.g., monoclinic P21/n space group observed in related thiadiazole structures) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of 4(5H)-Selenazolone derivatives with enhanced bioactivity?

  • Methodology :

  • Substituent Modulation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups to evaluate effects on antimicrobial or anticancer activity .
  • Bioassay-Driven Optimization : Test derivatives against standardized cell lines (e.g., LPS-induced macrophage inflammation models) and compare IC50 values .
  • Data Correlation : Use regression analysis to link substituent Hammett constants (σ) with activity trends .

Q. What computational strategies are employed to predict target binding and pharmacokinetics of selenazolone analogs?

  • Methodology :

  • Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase-2) using AutoDock Vina or Schrödinger Suite to prioritize derivatives with high binding affinity .
  • ADMET Prediction : Utilize SwissADME or pkCSM to assess log P (optimal range: 2–4), blood-brain barrier permeability, and CYP450 inhibition risks . For example, methylphenyl derivatives often exhibit log P ~3.7, balancing solubility and membrane penetration .

Q. How can researchers resolve contradictions in reported biological activities of selenazolone analogs?

  • Methodology :

  • Standardized Assays : Replicate studies using identical cell lines (e.g., RAW 264.7 macrophages) and LPS concentrations to isolate compound-specific effects .
  • Purity Validation : Confirm compound integrity via HPLC (>95% purity) and mass spectrometry to rule out degradation artifacts .
  • Meta-Analysis : Compare datasets across publications to identify outliers or confounding variables (e.g., solvent used in assays) .

Key Recommendations for Experimental Design

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the selenazolone ring .
  • Biological Testing : Include positive controls (e.g., indomethacin for anti-inflammatory assays) to contextualize activity .
  • Data Reporting : Disclose solvent effects, as DMSO >1% can artificially inflate cytotoxicity readings .

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